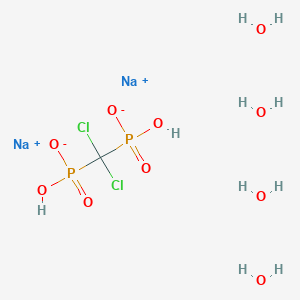
Bonefos
Vue d'ensemble
Description
Bonefos, also known as clodronate, belongs to a family of medications known as bisphosphonates . It is used to treat hypercalcemia (high blood calcium) for people who have cancer. Clodronate is also used to treat cancer that has spread to bones (bone metastases) due to different types of tumors . It works by reducing the breakdown of bone .
Synthesis Analysis
Bisphosphonates, the class of drugs to which Bonefos belongs, are able to slow or prevent osteoporosis by triggering cell death in osteoclasts . These are naturally occurring cells responsible for breaking down bone so that osteoblasts can rebuild them .
Chemical Reactions Analysis
Bisphosphonates, including Bonefos, are known to act primarily on bone tissue . Their major pharmacological action is the inhibition of bone resorption . The methods presented in the source can be used to analyze any chemical or stoichiometric reaction network .
Physical And Chemical Properties Analysis
Bonefos, or sodium clodronate, is a white to off-white, odorless powder . It is freely soluble in water, slightly soluble in methanol, very slightly soluble in dehydrated alcohol, and insoluble in toluene, acetone, and diethylether .
Applications De Recherche Scientifique
Bone Regeneration
Bonefos, also known as clodronate disodium, has been extensively used in research focusing on bone regeneration. It inhibits osteoclast activity, thereby preventing bone resorption. This property makes it beneficial in the treatment of bone diseases and in improving survival rates in patients with primary breast cancer (Dando & Wiseman, 2004). Additionally, studies have shown its effectiveness in preventing bone metastases and its role in the treatment of operable breast cancer (Powles et al., 2004).
Methodological Advances in Bone Research
Bonefos is part of broader advancements in bone research, which is a dynamic field encompassing various disciplines. Studies highlight the importance of methodological considerations like sample size estimation, biases, and the analysis of longitudinal data in bone research (Nguyen, 2020).
Role in Osteoporosis Treatment
Research on Bonefos in the context of osteoporosis has been significant. It helps in reducing the risk of bone metastases, which is crucial in the management of osteoporosis-related complications (Powles et al., 2006). This aspect of Bonefos contributes to its wider application in bone health and disease management.
Osteoblast Proliferation and Differentiation
Studies on human osteoprogenitor growth and differentiation indicate the potential of Bonefos in enhancing osteoblast proliferation and differentiation. This is crucial for developing therapeutic strategies for bone regeneration and repair (Yang et al., 2001).
Mécanisme D'action
Target of Action
Disodium clodronate tetrahydrate, also known as Bonefos or clodronate disodium tetrahydrate, is a first-generation bisphosphonate . Its primary targets are osteoclasts and macrophages . These cells play a crucial role in bone resorption and inflammation, respectively .
Mode of Action
Disodium clodronate tetrahydrate acts by generating a non-hydrolysable β-γ ATP analog that inhibits mitochondrial ADP/ATP translocase . This inhibition prevents mitochondrial oxygen consumption and function . As a result, it inhibits osteoblast calcium deposition and induces apoptosis in osteoclasts .
Biochemical Pathways
The compound’s action mimics the action of pyrophosphate, a regulator of calcification and decalcification . By inhibiting mitochondrial function in osteoclasts and macrophages, it disrupts the normal bone resorption process . This leads to a reduction in bone resorption and soft tissue calcification .
Pharmacokinetics
A large overdose is required for significant toxicity, and they have a long duration of action due to the slow release from bone .
Result of Action
The compound’s action results in a reduction in bone pain and improved mobility in patients with diseases of enhanced bone resorption . It also reduces the number of episodes of hypercalcemia and terminal hypercalcemia, the incidence of vertebral fractures, and the overall rate of morbid events, including the need for radiotherapy to treat bone-related pain .
Action Environment
The efficacy and stability of disodium clodronate tetrahydrate can be influenced by various environmental factors. It’s worth noting that the compound’s effects can persist for up to 12 months after discontinuing treatment , suggesting that its action is relatively stable over time.
Safety and Hazards
Bisphosphonates, including Bonefos, are associated with serious oesophageal adverse reactions including oesophagitis, oesophageal ulcers, oesophageal strictures, and oesophageal erosions . Warnings about the risk of oesophageal reactions with Bonefos and clear instructions on how to take these medicines are provided in their product information .
Orientations Futures
Propriétés
IUPAC Name |
disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4Cl2O6P2.2Na.4H2O/c2-1(3,10(4,5)6)11(7,8)9;;;;;;/h(H2,4,5,6)(H2,7,8,9);;;4*1H2/q;2*+1;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHPUCFOTRBMGS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH10Cl2Na2O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237035 | |
| Record name | Clodronate disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88416-50-6 | |
| Record name | Clodronate disodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088416506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clodronate disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | disodium [dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLODRONATE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N030400H8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



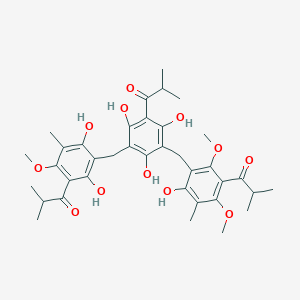
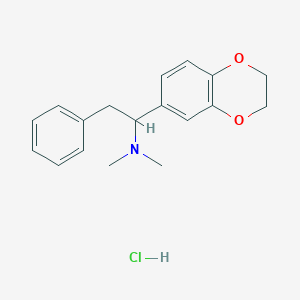
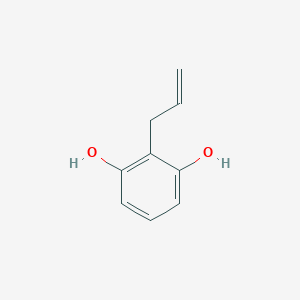
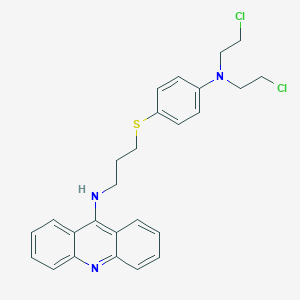
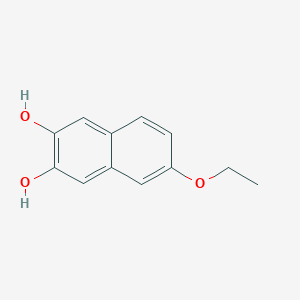

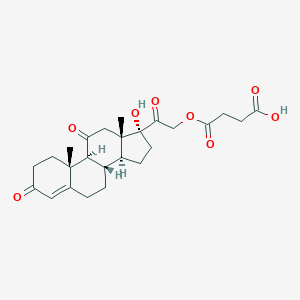
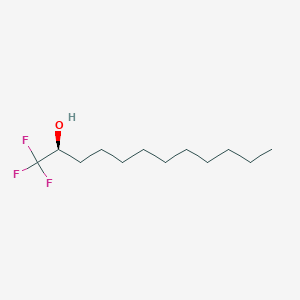
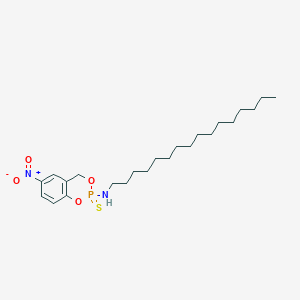
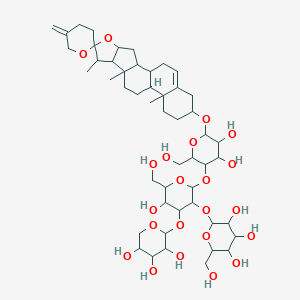
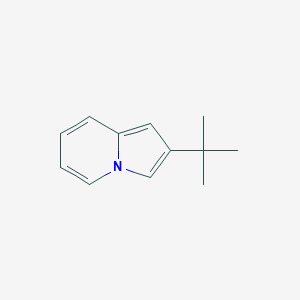
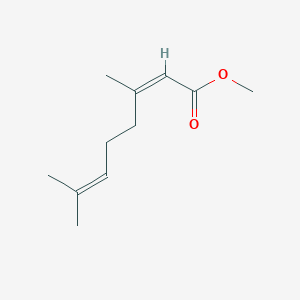
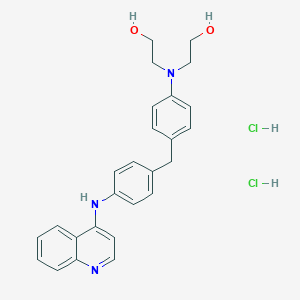
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)